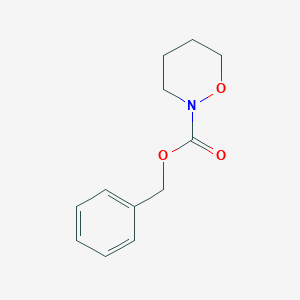

Benzyl oxazinane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl oxazinane-2-carboxylate is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyl group and the oxazinane ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl oxazinane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonates. For instance, 3-amino-1-propanol can be reacted with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene to form the oxazinane ring . Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves scalable and high-yielding processes. The use of environmentally benign solvents and catalysts, such as dimethyl carbonate and triazabicyclodecene, is preferred to ensure sustainability and reduce environmental impact .

化学反応の分析

Types of Reactions: Benzyl oxazinane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazinane-2,5-diones.

Reduction: Reduction reactions can convert the oxazinane ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazinanes, oxazinane-2,5-diones, and reduced oxazinane derivatives .

科学的研究の応用

Benzyl oxazinane-2-carboxylate and its derivatives, particularly 1,3-oxazinane-2,5-diones and 1,2-oxazinanes, are important heterocycles with a variety of applications in scientific research, including uses in pharmaceuticals, fine chemicals, and organic synthesis .

Oxazinanones as Key Structural Units

- Oxazinanones (six-membered cyclic urethanes) are key structural units in bioactive natural products and pharmaceutically important molecules . Examples include:

- Efavirenz , an anti-HIV drug .

- Maytansine and its synthetic derivatives Maytansinoid and Ansamitocin P3, which are potent anticancer agents .

- Other biological activities described for oxazinanones include antibacterial, anti-influenza, anti-inflammatory, antidiabetic (11β HSD1 inhibitor BI 135585), antithrombotic, antiAlzheimer, and enzyme inhibiting properties .

Use as Synthetic Intermediates

- Oxazinanones are valuable synthetic intermediates in fine chemicals, cosmetics, and pesticides .

- They show wide applications as ligands, auxiliaries, and phase transfer catalysts in organic synthesis .

Synthesis of 1,3-Oxazinane-2,5-diones

- A Brønsted acid catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, is described for the short synthesis of various 1,3-oxazinane-2,5-diones under mild reaction conditions . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent, with good yields (up to 90%) .

Synthesis of 3-substituted 1,2-oxazinanes

- Enantioselective synthesis of 3-substituted 1,2-oxazinanes can be achieved via organocatalytic intramolecular aza-Michael addition .

Solid-Phase Synthesis

作用機序

The mechanism of action of benzyl oxazinane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

類似化合物との比較

Morpholine (1,4-oxazinane): A structurally related compound with widespread applications in pharmaceuticals and agrochemicals.

Oxazinan-2-ones: These compounds share the oxazinane ring structure and are used in the synthesis of bioactive molecules.

Uniqueness: Benzyl oxazinane-2-carboxylate is unique due to the presence of the benzyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .

生物活性

Benzyl oxazinane-2-carboxylate is a compound belonging to the oxazine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.

1. Overview of Oxazines

Oxazines are six-membered heterocycles containing nitrogen and oxygen atoms. They are recognized for their extensive biological activities, including:

- Antibacterial

- Antifungal

- Antiviral

- Anticancer

- Anti-inflammatory

These properties make oxazines a significant focus in medicinal chemistry for drug development .

2. Synthesis of this compound

The synthesis of this compound typically involves the cyclization of amino acids or their derivatives under mild conditions. Recent advancements have utilized eco-friendly catalysts such as silica-supported HClO₄, achieving high yields (up to 90%) in a straightforward manner .

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) |

|---|---|

| Silica-supported HClO₄ catalyst | 90 |

| Metal-free conditions | 85 |

| Traditional heating methods | 70 |

3.1 Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicate that it exhibits selective cytotoxicity against various cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colorectal cancer (HCT-116)

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

3.2 Antimicrobial Properties

Research has demonstrated that benzyl oxazinane derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized below:

Table 2: Antimicrobial Activity of Benzyl Oxazinane Derivatives

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 20 |

These results indicate that the compound could be developed into an effective antimicrobial agent.

3.3 Antioxidant Activity

The antioxidant potential of benzyl oxazinane derivatives has also been investigated, with some compounds demonstrating significant free radical scavenging activity. For instance, certain derivatives showed an IC₅₀ value lower than that of standard antioxidants like butylated hydroxyanisole (BHA) .

Case Study 1: Anticancer Efficacy

In a study examining the effects of benzyl oxazinane on MCF-7 breast cancer cells, researchers reported a dose-dependent inhibition of cell proliferation, with IC₅₀ values indicating potent activity at nanomolar concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various benzoxazine derivatives revealed that those containing electron-donating groups exhibited enhanced antibacterial activity against Bacillus subtilis. This finding supports the structure-activity relationship observed in other studies .

特性

IUPAC Name |

benzyl oxazinane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(13-8-4-5-9-16-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJCCQHMRUJLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCON(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。